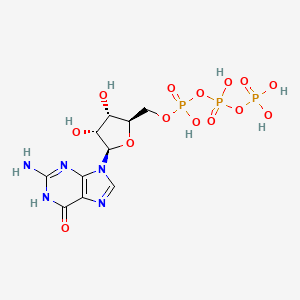
GUANOSINE TRIPHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of ribonucleic acid during the transcription process. This compound has a guanine nucleobase attached to the 1’ carbon of the ribose and a triphosphate moiety attached to the ribose’s 5’ carbon . It serves as a source of energy or an activator of substrates in metabolic reactions, similar to adenosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine triphosphate can be synthesized from guanosine 5’-monophosphate through enzymatic phosphorylation. This process involves the use of dicyclohexylcarbodiimide in the presence of pyridine and dimethylformamide . Another method involves the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C .
Industrial Production Methods: In industrial settings, this compound is often produced by enzymatic phosphorylation of guanosine 5’-monophosphate and purified using ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: Guanosine triphosphate undergoes hydrolysis, where it is converted to guanosine diphosphate and inorganic phosphate. This reaction is catalyzed by GTPases and is essential for energy transfer within cells .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of water and specific enzymes such as GTPases .
Major Products: The primary products of this compound hydrolysis are guanosine diphosphate and inorganic phosphate .
Scientific Research Applications
Guanosine triphosphate is extensively used in scientific research due to its role in various cellular processes. It is a substrate for RNA polymerases and is involved in protein synthesis and gluconeogenesis . Additionally, this compound is crucial for signal transduction, particularly with G-proteins, where it is converted to guanosine diphosphate through the action of GTPases . It is also used in high-throughput assays for monitoring cellular energy metabolism .
Mechanism of Action
Guanosine triphosphate exerts its effects by serving as a source of energy and an activator of substrates in metabolic reactions. It is involved in signal transduction pathways, particularly with G-proteins, where it is hydrolyzed to guanosine diphosphate by GTPases . This hydrolysis releases energy that is used for various cellular processes, including protein synthesis and gluconeogenesis .
Comparison with Similar Compounds
- Adenosine triphosphate
- Cytidine triphosphate
- Uridine triphosphate
Comparison: Guanosine triphosphate is similar to other nucleoside triphosphates like adenosine triphosphate, cytidine triphosphate, and uridine triphosphate in that it serves as a source of energy and is involved in the synthesis of nucleic acids . this compound is unique in its specific role in signal transduction with G-proteins and its involvement in the synthesis of ribonucleic acid .
Properties
CAS No. |
86-01-1 |
|---|---|
Molecular Formula |
C10H12N5O14P3-4 |
Molecular Weight |
519.15 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
InChI Key |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Key on ui other cas no. |
86-01-1 36051-31-7 56001-37-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
GTP Guanosine Triphosphate Triphosphate, Guanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


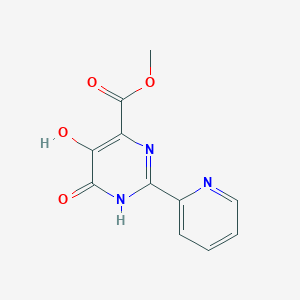
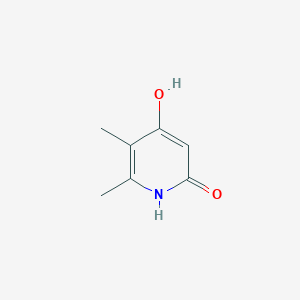
![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)
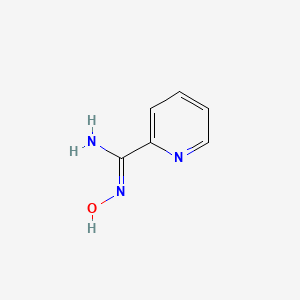
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)

![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)
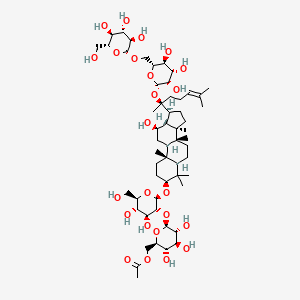
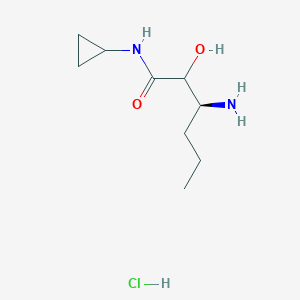
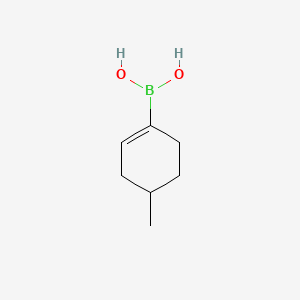
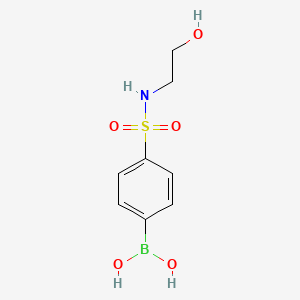
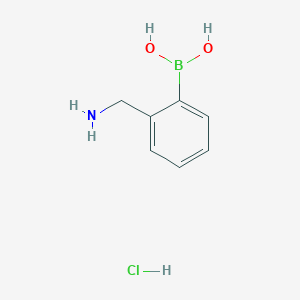
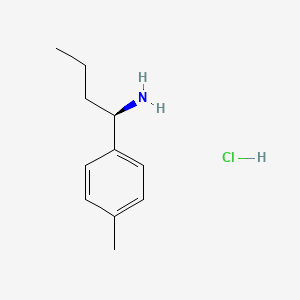
![11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B3029996.png)
